N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

Tetrazolone substitution Structure-activity relationship nAChR PAM

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6) is a synthetic small molecule (C13H17N5O3, MW 291.311) belonging to the tetrazole-substituted aryl amide class. Its core architecture features a 1,4-disubstituted phenyl ring bearing a propionamide moiety and a 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl (tetrazolone) substituent.

Molecular Formula C13H17N5O3
Molecular Weight 291.311
CAS No. 1396683-53-6
Cat. No. B2870663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide
CAS1396683-53-6
Molecular FormulaC13H17N5O3
Molecular Weight291.311
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC
InChIInChI=1S/C13H17N5O3/c1-3-12(19)14-10-4-6-11(7-5-10)18-13(20)17(15-16-18)8-9-21-2/h4-7H,3,8-9H2,1-2H3,(H,14,19)
InChIKeyDYLOJFXYVJXBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6): Baseline Identity and Class Assignment for Research Procurement


N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6) is a synthetic small molecule (C13H17N5O3, MW 291.311) belonging to the tetrazole-substituted aryl amide class. Its core architecture features a 1,4-disubstituted phenyl ring bearing a propionamide moiety and a 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl (tetrazolone) substituent. This compound falls within the generic scope of patent families describing tetrazole-substituted arylamides as modulators of nicotinic acetylcholine receptors (nAChR), specifically the alpha7 subtype [1], and as purinergic P2X3 and/or P2X2/3 receptor antagonists [2]. The compound is offered by several research chemical suppliers as a building block or reference standard for medicinal chemistry and biological screening applications.

Why Generic Substitution of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6) Cannot Be Assumed


Within the tetrazole-substituted arylamide class, small structural variations at the N-alkyl chain of the tetrazolone ring, the aryl substitution pattern, and the amide acyl group are known to drive divergent pharmacological profiles across distinct receptor targets. The patent literature demonstrates that closely related compounds within the same Markush structures partition between alpha7 nAChR positive allosteric modulation (PAM) activity [1] and P2X3/P2X2/3 purinergic receptor antagonism [2], depending on specific substituent combinations. The presence of the 2-methoxyethyl group on the tetrazolone nitrogen, combined with the unsubstituted propionamide chain and para-phenyl linkage in CAS 1396683-53-6, defines a precise pharmacophoric arrangement that cannot be replicated by analogs bearing alternative N-alkyl groups (e.g., methyl, ethyl, or unsubstituted tetrazolone) or different acyl chains (e.g., phenylsulfanyl-propanamide or carboxamide variants). Generic interchange without confirmatory screening data risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differential Evidence for N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6) vs. Closest Analogs


Structural Differentiation: 2-Methoxyethyl Tetrazolone Substitution vs. Unsubstituted or Alkyl-Substituted Tetrazolone Analogs

CAS 1396683-53-6 features a 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl substituent, wherein the tetrazolone ring bears a 2-methoxyethyl group on the N-4 position. This N-alkoxyalkyl substitution pattern is explicitly defined within the preferred substituent scope of alpha7 nAChR PAM patent claims [1], while the corresponding P2X3/P2X2/3 antagonist patent family emphasizes different substituent preferences for tetrazolyl R1 groups [2]. The closest commercially cataloged structural analog, N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide, differs fundamentally in its tetrazole connectivity (2H-tetrazole-5-carboxamide linkage vs. 1H-tetrazol-1-yl direct phenyl attachment), resulting in distinct hydrogen-bonding capacity (additional carboxamide donor/acceptor) and altered vector geometry of the methoxyethyl side chain relative to the phenyl-propionamide core. These connectivity differences are expected to produce divergent binding poses at nicotinic or purinergic receptor orthosteric or allosteric sites, precluding functional interchangeability.

Tetrazolone substitution Structure-activity relationship nAChR PAM

Acyl Chain Differentiation: Propionamide vs. Phenylsulfanyl-Propanamide in Tetrazolone Arylamides

The target compound (CAS 1396683-53-6) carries an unsubstituted propionamide group (CH3CH2CO-NH-) at the para position of the central phenyl ring. A closely related commercially cataloged analog, CAS 1396881-16-5 (N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-3-(phenylsulfanyl)propanamide), differs solely in the replacement of the terminal methyl of the propionamide with a phenylsulfanyl (PhS-) group. This modification introduces an additional aromatic ring, a thioether linkage, substantially increased lipophilicity (estimated ΔclogP ≈ +2.0 to +2.5), and additional potential for sulfur-mediated interactions (e.g., with cytochrome P450 enzymes or sulfur-π interactions at the target binding site). Within the alpha7 nAChR PAM patent family [1] and P2X3 antagonist patent family , the nature of the acyl substituent (R5 in relevant Markush formulas) is a key determinant of both potency and selectivity. The unsubstituted propionamide in CAS 1396683-53-6 represents a minimal acyl chain that minimizes steric bulk and eliminates potential sulfur-associated off-target liabilities, while the phenylsulfanyl analog introduces additional pharmacophoric features that may redirect target engagement toward different receptor subtypes or unrelated targets.

Acyl chain SAR Propionamide Phenylsulfanyl-propanamide

Patent-Based Target Class Assignment: Alpha7 nAChR PAM vs. P2X3 Antagonist Scaffolds

Two major patent families from Hoffmann-La Roche define the biological annotation landscape for tetrazole-substituted arylamides. WO2009043780 [1] claims compounds of this class as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor, with therapeutic relevance to cognitive disorders, pain, and inflammation. WO2008000645 [2] claims structurally overlapping compounds as P2X3 and/or P2X2/3 purinergic receptor antagonists for genitourinary, pain, and respiratory indications. The structural features of CAS 1396683-53-6—specifically the tetrazolone (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) moiety with N-4 alkoxyalkyl substitution and the unsubstituted propionamide chain—align more closely with the preferred substituent definitions in the alpha7 nAChR PAM patent [1], which explicitly describes 2-methoxyethyl as an exemplary alkoxyalkyl group and tetrazol-1-yl-phenyl as a core Ar2-Ar1 scaffold. By contrast, the P2X3 antagonist patent [2] defines tetrazolyl R1 groups more broadly and emphasizes different substitution preferences. This patent-inferred target assignment provides a rational basis for prioritizing CAS 1396683-53-6 for alpha7 nAChR screening cascades over P2X3-directed programs, and vice versa for analogs bearing alternative substitution patterns.

Alpha7 nAChR P2X3 Target selectivity Patent classification

Physicochemical Property Profile: MW, HBD/HBA Count, and Lipophilicity vs. CNS Drug-Likeness Benchmarks

CAS 1396683-53-6 (MW 291.311, C13H17N5O3) possesses a molecular weight and hydrogen-bonding profile that falls within favorable ranges for CNS drug-likeness as defined by commonly applied metrics. The compound has 1 hydrogen bond donor (propionamide NH), 5 hydrogen bond acceptors (tetrazolone carbonyl, tetrazolone ring nitrogens, methoxy oxygen, amide carbonyl), yielding an HBD count ≤3 and HBA count ≤7 consistent with CNS multiparameter optimization (MPO) guidelines. Its MW of ~291 is well below the typical CNS ceiling of ~400 Da. In comparison, the phenylsulfanyl analog (CAS 1396881-16-5, MW ~397) approaches the upper limit, and the 2H-tetrazole-carboxamide regioisomer introduces an additional HBD, potentially reducing membrane permeability. These properties suggest CAS 1396683-53-6 occupies a favorable property space for CNS penetration that may differentiate it from heavier or more polar analogs in the same tetrazole-substituted arylamide class.

Physicochemical properties CNS drug-likeness Lead-likeness

Recommended Research and Industrial Application Scenarios for N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide (CAS 1396683-53-6)


Alpha7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator Screening and Lead Optimization

Based on its structural alignment with the preferred substituent definitions in the alpha7 nAChR PAM patent family WO2009043780 [1], CAS 1396683-53-6 is most appropriately deployed as a screening candidate or starting scaffold in alpha7 nAChR allosteric modulation programs. These programs target cognitive enhancement, neuroprotection in Alzheimer's disease, attention deficit disorders, and inflammatory pain conditions. The compound's favorable CNS physicochemical profile (MW < 300, single HBD, moderate lipophilicity) supports its suitability for CNS-penetrant lead optimization. Researchers should prioritize this compound for electrophysiological PAM assays (e.g., Xenopus oocyte two-electrode voltage clamp recordings of alpha7 nAChR) or calcium flux assays in alpha7-expressing cell lines, with comparator compounds from the P2X3 antagonist patent family WO2008000645 [2] serving as negative controls to confirm target selectivity.

Medicinal Chemistry SAR Exploration Around the Tetrazolone N-4 Position and Propionamide Chain

CAS 1396683-53-6 provides a well-defined minimal scaffold (unsubstituted propionamide + 2-methoxyethyl tetrazolone) for systematic structure-activity relationship (SAR) studies. Medicinal chemistry teams can use this compound as the parent structure for parallel library synthesis exploring: (i) variation of the N-4 alkyl group (e.g., methyl, ethyl, 3-methoxypropyl, cyclopropylmethyl) to probe alpha7 nAChR PAM potency and allosteric cooperativity [1]; (ii) extension or branching of the propionamide acyl chain; and (iii) substitution of the central phenyl ring. The compound's single hydrogen bond donor facilitates the interpretation of SAR by minimizing confounding factors from additional polarity. Procurement of this specific CAS number ensures a consistent starting point for SAR tables across multiple laboratories.

Reference Standard for Analytical Method Development and Quality Control of Tetrazolone-Containing Arylamides

CAS 1396683-53-6 serves as a well-defined reference compound for the development and validation of HPLC, UPLC, and LC-MS analytical methods tailored to the tetrazolone-substituted arylamide chemical class. Its distinct UV chromophore (combining the phenyl ring, amide, and tetrazolone carbonyl), moderate retention time on reversed-phase columns, and well-resolved molecular ion in ESI-MS make it suitable as a system suitability standard or calibration reference. The compound's structural features (tetrazolone ring, methoxyethyl side chain, amide linkage) provide diagnostic fragmentation patterns in MS/MS that can be used to verify the identity of related analogs in reaction monitoring or purity assessment workflows.

Chemical Biology Probe for Mapping Tetrazolone-Containing Arylamide Target Engagement Across nAChR and Purinergic Receptor Panels

Given that structurally related tetrazole-substituted arylamides show divergent pharmacology across the alpha7 nAChR and P2X3/P2X2/3 receptor families [1][2], CAS 1396683-53-6 can be employed as a reference ligand in broad-panel receptor screening (e.g., Eurofins or CEREP panels) to empirically define its selectivity fingerprint. This profiling data can then be used to benchmark newly synthesized analogs and to establish whether the unsubstituted propionamide + 2-methoxyethyl tetrazolone pharmacophore genuinely biases toward nAChR allosteric modulation over purinergic receptor antagonism. Procurement of the authentic CAS-numbered compound ensures that the selectivity data generated are attributable to the correct regioisomer and substitution pattern.

Quote Request

Request a Quote for N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.